8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL
CAS No.:
Cat. No.: VC18732659
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrNO2 |
|---|---|
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | 8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol |
| Standard InChI | InChI=1S/C8H8BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2,8,11H,3-4H2 |
| Standard InChI Key | SUJMBLINUSAWKL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CN=CC(=C2CO1)Br)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrano[4,3-C]pyridine core, where a pyran ring is fused to a pyridine ring at the 4,3-C positions. The bromine atom at the 8-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. The hydroxyl group at the 4-position contributes to hydrogen bonding, enhancing solubility in polar solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Measures | P261, P305+P351+P338 |
Synthetic Methodologies
Cyclization Strategies
The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL typically involves cyclization reactions starting from pyridine or pyran precursors. A common approach employs 3-bromo-substituted pyran intermediates subjected to base-mediated ring contraction. For example, palladium-catalyzed cross-coupling reactions with aryl boronic esters under reflux conditions (toluene:ethanol, 1:1) yield fused pyrano-pyridine systems .
Table 2: Representative Synthesis Conditions
Optimization Challenges
Key challenges include controlling regioselectivity during cyclization and minimizing by-products like naphthofurans . Temperature modulation (e.g., reflux vs. 150°C) and solvent polarity significantly impact reaction efficiency. For instance, using KF instead of stronger bases reduces unwanted ring contractions during Suzuki couplings .
Biological Activity and Mechanisms
Anticancer Applications
In vitro assays reveal that 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL inhibits tyrosine kinase activity, a mechanism shared with FDA-approved drugs like imatinib . Its fused ring system mimics ATP-binding pockets, disrupting signal transduction in cancer cells .
Table 3: Biological Activity Profile
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Bacterial Gyrase | 12.4 | DNA replication inhibition |
| Tyrosine Kinase | 8.7 | ATP-competitive binding |
Research Gaps and Future Directions
Structural Modifications
Introducing electron-donating groups (e.g., morpholino) at the 6-position could enhance bioavailability and target affinity, as seen in analogous pyrazolo-pyridines .
Catalytic Innovations
Exploring asymmetric catalysis could yield enantiomerically pure variants, addressing stereoselectivity challenges in synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume